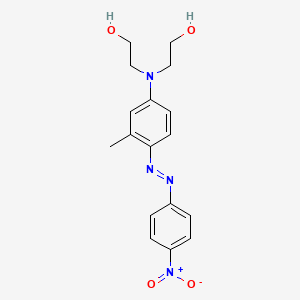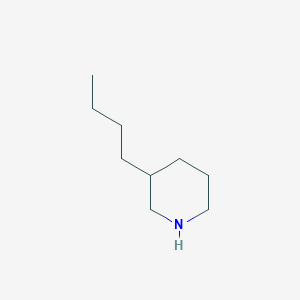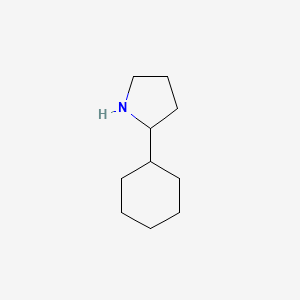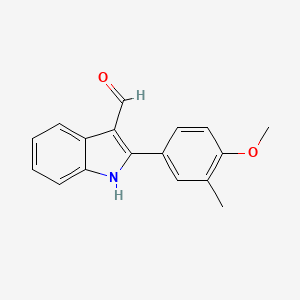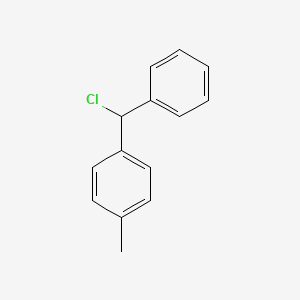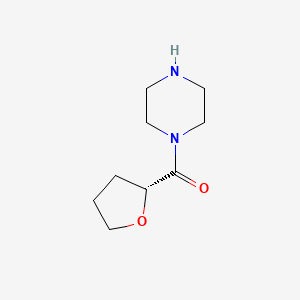
1-((四氢呋喃-2-基)羰基)哌嗪,(2R)-
概述
描述
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is a chemical compound with the molecular formula C9H16N2O2. It is known for its unique structure, which includes a piperazine ring bonded to a tetrahydrofuran moiety through a carbonyl group.
科学研究应用
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
生化分析
Biochemical Properties
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the synthesis of terazosin hydrochloride, where it acts as an intermediate . The compound’s interaction with enzymes such as α-1-adrenergic receptors highlights its importance in biochemical pathways.
Cellular Effects
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of terazosin hydrochloride suggests its potential impact on α-1-adrenergic receptors, which are crucial for regulating blood pressure and vascular tone. Additionally, its interaction with cellular components may affect cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to interact with α-1-adrenergic receptors, leading to the inhibition of these receptors and subsequent vasodilation. This mechanism is essential for its role in the synthesis of terazosin hydrochloride, which is used to treat hypertension and benign prostatic hyperplasia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential impact on cellular processes and overall cell health.
Dosage Effects in Animal Models
The effects of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Toxicity studies have also highlighted the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s role in the synthesis of terazosin hydrochloride underscores its involvement in metabolic processes that regulate blood pressure and vascular function. Additionally, its effects on metabolic flux and metabolite levels highlight its significance in biochemical pathways.
Transport and Distribution
The transport and distribution of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues influence its therapeutic effects and potential side effects. Understanding the transport mechanisms is essential for optimizing its use in pharmaceutical applications.
Subcellular Localization
The subcellular localization of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- typically involves the reaction of piperazine with tetrahydrofuran-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing .
化学反应分析
Types of Reactions
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
作用机制
The mechanism of action of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
- 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)-
- 1-(Tetrahydro-2-furoyl)piperazine
- 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (±)-
Uniqueness
1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The (2R)- configuration may result in different interactions with molecular targets compared to its racemic or other stereoisomeric forms .
属性
IUPAC Name |
[(2R)-oxolan-2-yl]-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESBLFBQANJHH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412334-56-6 | |
| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412334566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N06JZ5L23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


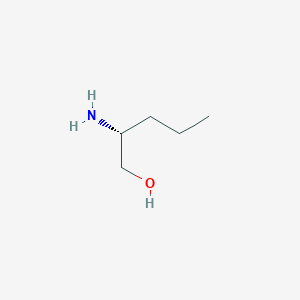

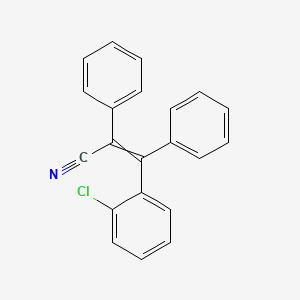
![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)
![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)

